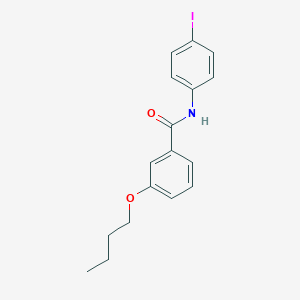

3-butoxy-N-(4-iodophenyl)benzamide

Description

3-butoxy-N-(4-iodophenyl)benzamide is a benzamide derivative characterized by a butoxy substituent at the 3-position of the benzoyl ring and an iodophenyl group at the para-position of the aniline moiety.

Properties

Molecular Formula |

C17H18INO2 |

|---|---|

Molecular Weight |

395.23g/mol |

IUPAC Name |

3-butoxy-N-(4-iodophenyl)benzamide |

InChI |

InChI=1S/C17H18INO2/c1-2-3-11-21-16-6-4-5-13(12-16)17(20)19-15-9-7-14(18)8-10-15/h4-10,12H,2-3,11H2,1H3,(H,19,20) |

InChI Key |

MYTJPYLTRAMCLQ-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)I |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The physicochemical and biological properties of benzamide derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Key Observations:

Substituent Position and Size: The butoxy group in 3-butoxy-N-(4-iodophenyl)benzamide provides greater lipophilicity compared to smaller alkoxy groups (e.g., methoxy in Rip-B or ethoxy in 2-ethoxy-N-(4-iodophenyl)benzamide). This may enhance membrane permeability in biological systems . Notably, halogen size (iodine vs. fluorine/chlorine) showed negligible impact in maleimide-based inhibitors , though scaffold differences limit direct extrapolation.

Synthetic Efficiency :

- Conventional refluxing vs. ultrasonic irradiation methods significantly affect reaction yields and times. For example, ultrasonic methods reduced synthesis times for 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)benzamide derivatives by 50–70% compared to refluxing .

Polymorphism and Crystallography :

- Analogs like 2-iodo-N-(4-bromophenyl)benzamide exhibit polymorphism, with forms IA and IB differing in weak interactions (C–H···O, halogen bonding) . Similar behavior is plausible for this compound due to its iodine substituent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.